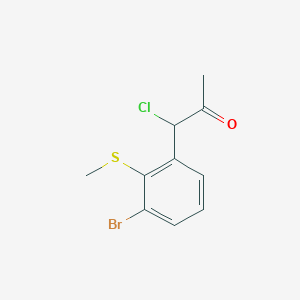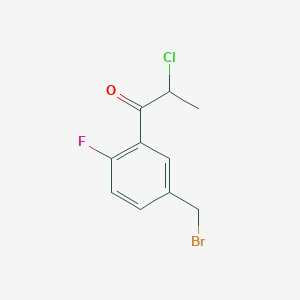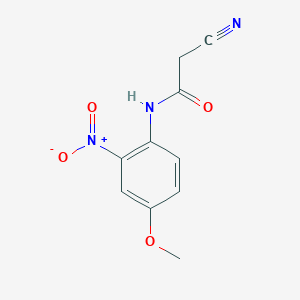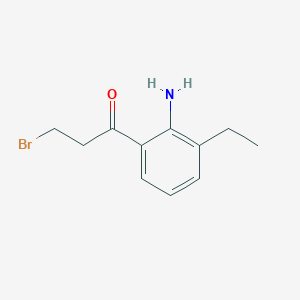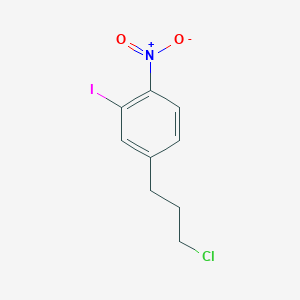
1-(3-Chloropropyl)-3-iodo-4-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloropropyl)-3-iodo-4-nitrobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a benzene ring substituted with a nitro group, an iodine atom, and a chloropropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-3-iodo-4-nitrobenzene typically involves a multi-step process. One common method starts with the nitration of 1-iodo-4-nitrobenzene to introduce the nitro group. This is followed by a substitution reaction where the nitro group is replaced with a chloropropyl group. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of the compound.
化学反应分析
Types of Reactions
1-(3-Chloropropyl)-3-iodo-4-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions to form various oxidized products, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reaction conditions typically involve polar aprotic solvents and elevated temperatures.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH4) in an alcoholic solvent.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Major Products
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the chloropropyl group.
Reduction: The major product is 1-(3-Aminopropyl)-3-iodo-4-nitrobenzene.
Oxidation: Products vary depending on the extent of oxidation, ranging from aldehydes to carboxylic acids.
科学研究应用
1-(3-Chloropropyl)-3-iodo-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs, particularly those targeting specific biological pathways.
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.
Biological Studies: The compound is used in studies investigating the effects of halogenated aromatic compounds on biological systems.
作用机制
The mechanism of action of 1-(3-Chloropropyl)-3-iodo-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloropropyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biomolecules. These interactions can affect various cellular pathways, leading to changes in cellular function and behavior.
相似化合物的比较
Similar Compounds
- 1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate
- Tris(chloropropyl) phosphate (TCPP)
- 3-Chloropropylsilanetriol
Uniqueness
1-(3-Chloropropyl)-3-iodo-4-nitrobenzene is unique due to the presence of both iodine and nitro groups on the benzene ring, which imparts distinct chemical reactivity. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and materials science.
属性
分子式 |
C9H9ClINO2 |
|---|---|
分子量 |
325.53 g/mol |
IUPAC 名称 |
4-(3-chloropropyl)-2-iodo-1-nitrobenzene |
InChI |
InChI=1S/C9H9ClINO2/c10-5-1-2-7-3-4-9(12(13)14)8(11)6-7/h3-4,6H,1-2,5H2 |
InChI 键 |
BITPALLAUZGJSY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CCCCl)I)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



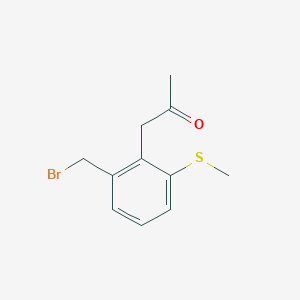

![(4-Methoxy-[1,1'-biphenyl]-3-yl)hydrazine hydrochloride](/img/structure/B14056920.png)

